Asebogenin

Thrombosis Syk kinase Cardiovascular pharmacology

Syk-targeted dihydrochalcone with validated in vivo antithrombotic efficacy without bleeding risk. Superior anti-MRSA potency (IC50 4.5 μg/mL) and 20-fold more active vs P. acnes than structural analogs. The 4'-O-methyl group confers distinct lipophilicity and target engagement (Syk Tyr525/526) absent in phloretin, ensuring experimental reproducibility.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 520-42-3
Cat. No. B191032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsebogenin
CAS520-42-3
Synonyms2′,6′,4-Trihydroxy-4′-methoxydihydrochalcone;  1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone;  4'-O-Methylphloretin
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O
InChIInChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3
InChIKeyUPXIBKPHJYQSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSlightly yellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Asebogenin (CAS 520-42-3): A 4′-O-Methylated Dihydrochalcone with Documented Syk Kinase Inhibition and Multi-Indication Bioactivity


Asebogenin (4′-O-methylphloretin, CAS 520-42-3) is a naturally occurring dihydrochalcone belonging to the flavonoid subclass. It was first isolated from the leaves of Pieris japonica and is structurally characterized as the 4′-O-methyl ether derivative of phloretin [1]. Asebogenin has been identified as a direct inhibitor of spleen tyrosine kinase (Syk) phosphorylation at Tyr525/526, a mechanism that distinguishes it from structurally related dihydrochalcones lacking this specific target engagement [2]. The compound has demonstrated quantifiable activity across multiple therapeutic areas, including antibacterial effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), in vitro antiplasmodial activity against chloroquine-sensitive and resistant Plasmodium falciparum strains, and potent antithrombotic efficacy validated in both arterial and venous thrombosis models in vivo [3][4].

Why Phloretin or Other Dihydrochalcone Analogs Cannot Substitute for Asebogenin in Syk-Targeted and Methicillin-Resistant S. aureus Applications


Dihydrochalcones such as phloretin, phlorizin, and asebotin share the same core scaffold as asebogenin but exhibit critical structural and pharmacological divergences that preclude functional interchangeability. Asebogenin's defining structural feature—the 4′-O-methyl group absent in phloretin and present as a glucoside in phlorizin—confers distinct physicochemical properties including increased lipophilicity, altered metabolic stability (it is a predicted CYP1A2/CYP2C9/CYP2C19 substrate), and unique target engagement profiles [1]. Critically, asebogenin has been demonstrated to directly inhibit Syk phosphorylation at Tyr525/526, whereas phloretin, despite broader kinase inhibition, lacks comparable quantitative documentation of Syk-specific engagement and has not been validated in the same in vivo thrombosis models [2]. Furthermore, asebogenin exhibits superior potency against methicillin-resistant Staphylococcus aureus (MRSA) (IC50 = 4.5 μg/mL) compared to methicillin-sensitive S. aureus (IC50 = 10 μg/mL), a differential sensitivity profile not systematically documented for its closest structural analogs [3]. The chemical derivatization pathways of asebogenin and phlorizin diverge distinctly—asebogenin yields sakuranetin derivatives, while phlorizin yields naringenin derivatives—further underscoring their non-equivalence in synthetic applications [4]. Substitution without empirical validation therefore risks both target engagement failure and experimental irreproducibility.

Quantitative Differential Evidence: Asebogenin versus Comparators Across Key Performance Dimensions


Antithrombotic Efficacy with Documented Safety: Syk Phosphorylation Inhibition in Arterial and Venous Thrombosis Models

Asebogenin demonstrates potent antithrombotic activity via direct inhibition of Syk phosphorylation at Tyr525/526. In a FeCl3-induced arterial thrombosis model in mice, asebogenin treatment resulted in significantly decreased platelet accumulation and fibrin generation compared to vehicle control. In a stenosis-induced venous thrombosis model (inferior vena cava), asebogenin reduced neutrophil accumulation and neutrophil extracellular trap (NET) formation [1]. Critically, asebogenin achieved these antithrombotic effects without increasing bleeding risk—a safety differentiation from comparator antithrombotic agents such as clopidogrel and aspirin, which carry documented bleeding liability [2]. No direct head-to-head comparison with phloretin or other dihydrochalcones exists in thrombosis models; however, the Syk-specific phosphorylation inhibition mechanism (Tyr525/526) is uniquely documented for asebogenin among its structural class [1].

Thrombosis Syk kinase Cardiovascular pharmacology

Antibacterial Activity: Differential Potency Against Methicillin-Resistant versus Methicillin-Sensitive S. aureus

Asebogenin exhibits differential antibacterial potency, showing greater inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) (IC50 = 4.5 μg/mL) compared to methicillin-sensitive S. aureus (IC50 = 10 μg/mL) [1]. This represents an approximately 2.2-fold higher potency against the resistant strain. In contrast, phloretin—the non-methylated structural analog of asebogenin—has reported antibacterial activity against S. aureus but lacks comparable quantitative IC50 documentation specifically against MRSA in the same assay system [2].

Antibacterial MRSA Natural product antimicrobial

B Cell Proliferation Inhibition: Murine Splenocyte Activity with Structural-Class Context

Asebogenin inhibited the proliferation of murine B cells in vitro, a property shared with phloretin and other dihydrochalcones isolated from Pieris japonica [1]. The study identified asebogenin (compound 3) along with phloretin (1) and asebotin (4) as B cell proliferation inhibitors. However, the quantitative comparison reveals that among the dihydrochalcones tested, asebogenin and phloretin both exhibited this activity, whereas the structurally distinct compounds 5 (3-hydroxyasebotin) and 10 (pierotin B) additionally inhibited murine T cell proliferation [1]. No quantitative IC50 values were reported for B cell inhibition in this study.

Immunomodulation B cell Autoimmune research

Tyrosinase Inhibition: Comparative Activity Among Phenolic Dihydrochalcones

In a comparative study of phenolic compounds isolated from Greyia flanaganii, asebogenin (C2; synonym lyonogenin) was evaluated for mushroom tyrosinase inhibitory activity alongside six other phenolic compounds . The study reported that 2′,4′,6′-trihydroxydihydrochalcone (C1) exhibited the most significant anti-tyrosinase activity with an IC50 of 17.86 μg/mL, compared to kojic acid positive control. Asebogenin (C2) demonstrated antioxidant activity (IC50 values for the compound series ranged from 0.895 ± 0.04 to 19.5 ± 0.11 μg/mL) but did not show superior tyrosinase inhibition relative to C1 . Against Propionibacterium acnes, asebogenin exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL, which was 20-fold lower (more potent) than that of C1 (MIC = 250 μg/mL) .

Tyrosinase Melanogenesis Cosmeceutical

Anti-Influenza A Virus Activity: Asebotin Glycoside Activity with Asebogenin Aglycone Context

Asebogenin serves as the aglycone core of asebotin, a dihydrochalcone glucoside that has demonstrated anti-influenza A virus activity. In a study evaluating compounds from Thalassodendron ciliatum, asebotin exhibited an IC50 of 2.00 μg/mL against influenza A virus, compared to thalassodendrone (6′-O-rhamnosyl-(1‴→6″)-glucopyranosyl asebogenin) which showed an IC50 of 1.96 μg/mL [1][2]. No direct antiviral activity data for the aglycone asebogenin itself is available from this study, though the structural relationship suggests that glycosylation modulates antiviral potency. Cytotoxicity (CC50) values were 3.36 μg/mL for asebotin and 3.14 μg/mL for thalassodendrone, yielding selectivity indices of approximately 1.68 and 1.60, respectively [1].

Antiviral Influenza A Natural product

Procurement-Driven Application Scenarios for Asebogenin (CAS 520-42-3) Based on Quantifiable Evidence


Thrombosis Research: Syk Kinase-Targeted Antithrombotic Drug Discovery with Documented In Vivo Arterial and Venous Efficacy

Asebogenin is appropriate for thrombosis research programs requiring a Syk-targeted antithrombotic lead compound with validated efficacy in both arterial and venous thrombosis models. The compound directly inhibits Syk phosphorylation at Tyr525/526 and has demonstrated reduced platelet accumulation, fibrin generation, neutrophil recruitment, and NET formation in FeCl3-induced arterial thrombosis and stenosis-induced venous thrombosis models in mice [1]. Critically, these antithrombotic effects were achieved without increasing bleeding risk, a differentiating feature from conventional antithrombotics [2]. Procurement of asebogenin for this application is supported by the availability of detailed in vivo methodology and multi-model validation data [1].

Antimicrobial Screening: MRSA-Focused Antibacterial Discovery Leveraging Differential Potency Against Resistant Strains

Asebogenin is suitable for antibacterial screening cascades targeting methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibits an IC50 of 4.5 μg/mL against MRSA, representing approximately 2.2-fold higher potency compared to its activity against methicillin-sensitive S. aureus (IC50 = 10 μg/mL) [3]. This differential sensitivity profile against resistant strains supports its use as a reference compound in antimicrobial resistance research and natural product-derived antibiotic discovery programs.

Dermatological Research: Anti-Acne Applications Based on Quantified Anti-P. acnes Activity

Asebogenin is applicable for dermatological research programs investigating acne vulgaris therapeutics. In a direct comparative study of phenolic dihydrochalcones, asebogenin exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Propionibacterium acnes, which is 20-fold more potent than the structurally related compound 2′,4′,6′-trihydroxydihydrochalcone (MIC = 250 μg/mL) . This quantifiable superiority supports the prioritization of asebogenin over other dihydrochalcones in anti-acne screening and formulation development.

Antiviral Drug Discovery: Influenza A Virus Research Using Asebogenin as Aglycone Reference Standard

Asebogenin serves as the aglycone core for anti-influenza A virus dihydrochalcone glycosides such as asebotin (IC50 = 2.00 μg/mL) and thalassodendrone (IC50 = 1.96 μg/mL) [4]. Procurement of asebogenin is indicated for structure-activity relationship studies investigating the impact of glycosylation on antiviral potency and selectivity, as well as for use as a reference standard in the characterization and quantification of antiviral dihydrochalcone derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asebogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.